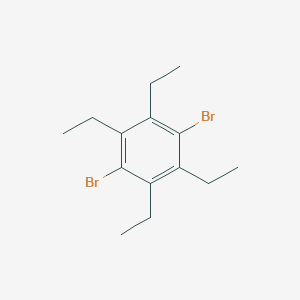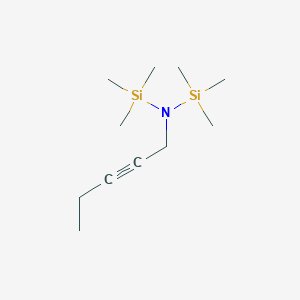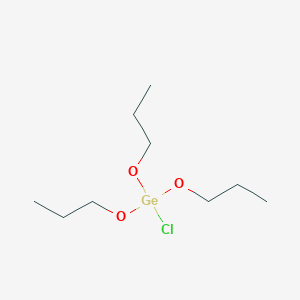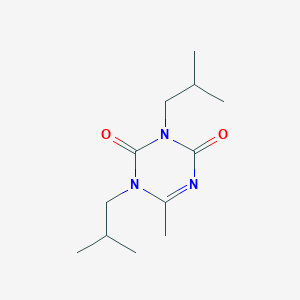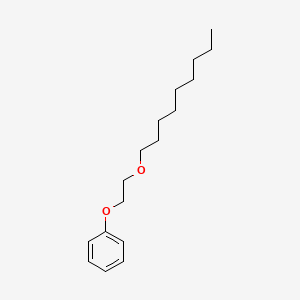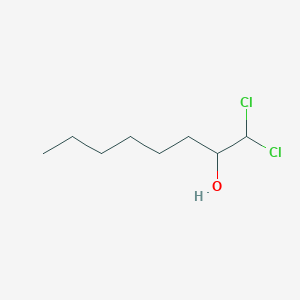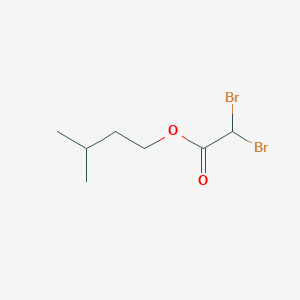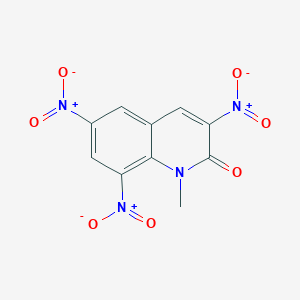
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- is a highly reactive compound known for its unique chemical properties and applications. It is a derivative of quinolone, a class of compounds widely studied for their biological and chemical significance. The presence of three nitro groups at positions 3, 6, and 8, along with a methyl group at position 1, makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- typically involves the nitration of 1-methyl-2-quinolone. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the quinolone ring at specific positions to introduce the nitro groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- undergoes various chemical reactions, including:
Substitution Reactions: The compound is highly reactive towards nucleophiles, leading to cine-substitution reactions where nucleophiles replace one of the nitro groups.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form quinolinone derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophiles: Primary amines, 1,3-dicarbonyl compounds, and enamines are commonly used in substitution reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst or other metal catalysts.
Oxidizing Agents: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Substitution Products: 4-functionalized 6,8-dinitro-2-quinolone derivatives.
Reduction Products: 1-methyl-3,6,8-triamino-2-quinolone.
Oxidation Products: Various oxidized quinolone derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various quinolone derivatives with potential biological activities.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- involves its high reactivity towards nucleophiles and electrophiles. The presence of nitro groups makes the compound electron-deficient, facilitating nucleophilic attacks. The compound can form intermediates that undergo further transformations, leading to various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-3,6-dinitro-2-quinolone
- 1-methyl-3,8-dinitro-2-quinolone
- 1-methyl-6,8-dinitro-2-quinolone
Uniqueness
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- is unique due to the presence of three nitro groups, which significantly enhance its reactivity compared to other similar compounds. This increased reactivity allows for a broader range of chemical transformations and applications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
98993-72-7 |
|---|---|
Formule moléculaire |
C10H6N4O7 |
Poids moléculaire |
294.18 g/mol |
Nom IUPAC |
1-methyl-3,6,8-trinitroquinolin-2-one |
InChI |
InChI=1S/C10H6N4O7/c1-11-9-5(3-8(10(11)15)14(20)21)2-6(12(16)17)4-7(9)13(18)19/h2-4H,1H3 |
Clé InChI |
GXVCAPUIZBOAHQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2C=C(C1=O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



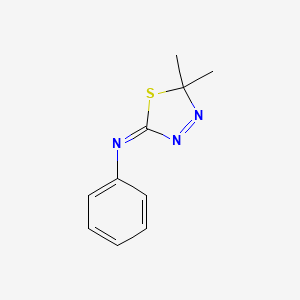
![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)

